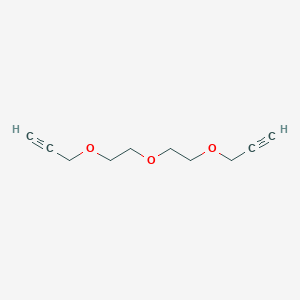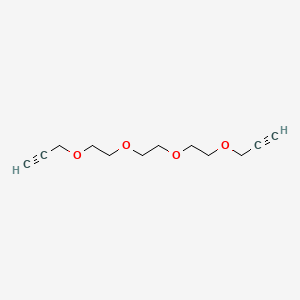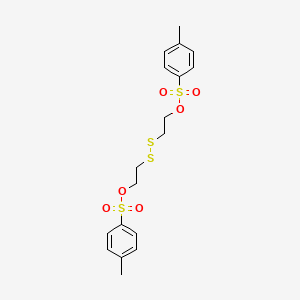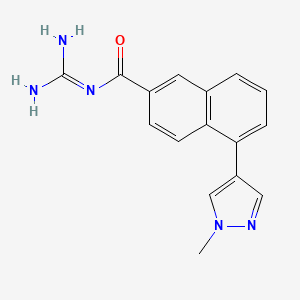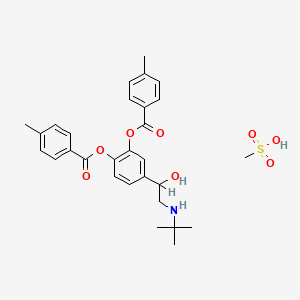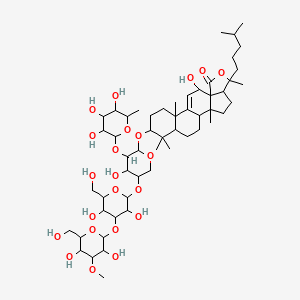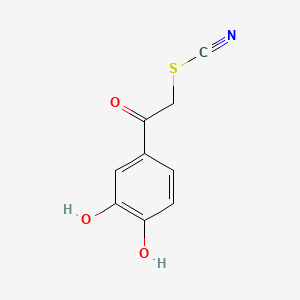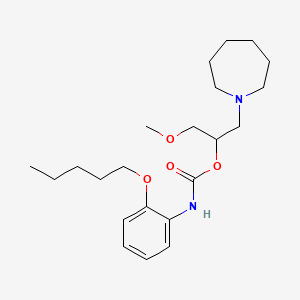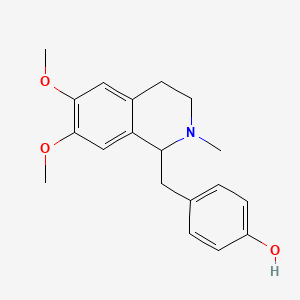
Armepavine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird als Vorläufer bei der Synthese komplexerer Alkaloide und bioaktiver Moleküle verwendet.
Biologie:
- Es wurde auf seine Rolle bei der Modulation von Immunantworten und seine Auswirkungen auf zelluläre Signalwege untersucht .
Medizin:
- Es zeigte sich ein Potenzial bei der Behandlung von Autoimmunerkrankungen wie Lupusnephritis und rheumatoider Arthritis durch Hemmung von proinflammatorischen Zytokinen und Modulation der Immunzellaktivität .
- Es weist entzündungshemmende Eigenschaften auf, was es zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente macht .
Industrie:
- Es wird aufgrund seiner bioaktiven Eigenschaften bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt .
5. Wirkmechanismus
Armepavin übt seine Wirkungen in erster Linie durch die Hemmung des NF-κB-Signalwegs (nuclear factor kappa-light-chain-enhancer of activated B cells) aus. Diese Hemmung führt zu einer Abnahme der Produktion von proinflammatorischen Zytokinen wie TNF-α (Tumornekrosefaktor-alpha) und Interleukinen. Darüber hinaus moduliert Armepavin den MAPK-Signalweg (mitogen-aktivierte Proteinkinase), was zu seinen entzündungshemmenden und immunsuppressiven Wirkungen beiträgt .
Ähnliche Verbindungen:
Tetrahydropalmatin: Ein weiteres Alkaloid mit sedativen und analgetischen Eigenschaften.
Berberin: Bekannt für seine antimikrobiellen und entzündungshemmenden Wirkungen.
Magnoflorin: Zeigt ähnliche entzündungshemmende und immunmodulatorische Eigenschaften.
Vergleich:
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Armepavin kann durch verschiedene chemische Wege synthetisiert werden. Ein gängiges Verfahren beinhaltet die Kondensation von 6,7-Dimethoxy-1,2,3,4-tetrahydroisochinolin mit 4-Hydroxybenzaldehyd unter sauren Bedingungen, gefolgt von Reduktions- und Methylierungsschritten, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von Armepavin erfolgt in der Regel durch Extraktion aus Nelumbo nucifera unter Verwendung organischer Lösungsmittel. Der Rohextrakt wird dann durch chromatographische Verfahren gereinigt, um Armepavin in seiner reinen Form zu isolieren .
Arten von Reaktionen:
Oxidation: Armepavin kann Oxidationsreaktionen eingehen, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid, was zur Bildung von Chinonderivaten führt.
Reduktion: Die Reduktion von Armepavin kann mit Hilfe von Reagenzien wie Natriumborhydrid erreicht werden, was zur Bildung von Dihydroderivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Natriumhydroxid, verschiedene Nucleophile.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Dihydroderivate.
Substitution: Substituierte aromatische Verbindungen.
Vergleich Mit ähnlichen Verbindungen
Tetrahydropalmatine: Another alkaloid with sedative and analgesic properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Magnoflorine: Exhibits similar anti-inflammatory and immunomodulatory properties.
Comparison:
Eigenschaften
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFZIUKXTWQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955773 | |
| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5884-67-3, 524-20-9, 3423-14-1 | |
| Record name | Armepavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armepavine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARMEPAVINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




